tert-butyl N-[2-amino-1-(oxolan-3-yl)ethyl]carbamate
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Overview
Description
tert-butyl N-[2-amino-1-(oxolan-3-yl)ethyl]carbamate: is a chemical compound with the molecular formula C11H22N2O3 and a molecular weight of 230.31 g/mol . It is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-amino-1-(oxolan-3-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amino alcohol. One common method includes the reaction of tert-butyl carbamate with 2-amino-1-(oxolan-3-yl)ethanol under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is stirred at room temperature for several hours.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[2-amino-1-(oxolan-3-yl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Corresponding oxides or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted carbamates.
Scientific Research Applications
Chemistry: tert-butyl N-[2-amino-1-(oxolan-3-yl)ethyl]carbamate is used as a building block in organic synthesis. It is employed in the synthesis of complex molecules and as a protecting group for amines .
Biology: In biological research, the compound is used in the study of enzyme mechanisms and as a substrate in enzymatic reactions .
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[2-amino-1-(oxolan-3-yl)ethyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. It can also interact with receptors and other proteins, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
- tert-butyl N-(2-aminoethyl)carbamate
- tert-butyl N-(2-oxoethyl)carbamate
- tert-butyl N-(2-hydroxyethyl)carbamate
Uniqueness: tert-butyl N-[2-amino-1-(oxolan-3-yl)ethyl]carbamate is unique due to its specific structure, which includes an oxolane ring. This structural feature imparts distinct chemical and biological properties to the compound, making it valuable in various applications .
Properties
IUPAC Name |
tert-butyl N-[2-amino-1-(oxolan-3-yl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-9(6-12)8-4-5-15-7-8/h8-9H,4-7,12H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSJBBQJKKADKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN)C1CCOC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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